

# Automated Radiosynthesis of [18F]NAV4694: Application Notes and Protocols

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## Compound of Interest

Compound Name: AZD4694 Precursor

Cat. No.: B10830092

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## Introduction

[18F]NAV4694, also known as [18F]AZD4694, is a fluorine-18 labeled PET radiopharmaceutical agent designed for the imaging and evaluation of beta-amyloid plaques in the brain, a key hallmark of Alzheimer's disease.[1][2] Its favorable imaging characteristics, including high affinity for beta-amyloid plaques and low non-specific white matter binding, make it a valuable tool in neuroscience research and clinical trials for neurodegenerative diseases.[3][4] This document provides detailed application notes and protocols for the automated synthesis of [18F]NAV4694, aimed at facilitating its production for preclinical and clinical research.

## Automated Synthesis Modules

The synthesis of [18F]NAV4694 can be automated on various commercially available synthesis modules. While protocols have been specifically published for the FX2N synthesis module, other platforms such as the GE TRACERlab series can be adapted for this radiosynthesis with appropriate configuration.[5][6][7] The general principle involves a two-step reaction sequence: a nucleophilic radiofluorination followed by an acid-mediated deprotection.

## Quantitative Data Summary

The following tables summarize the key quantitative data reported for the automated synthesis of [18F]NAV4694.

Table 1: Synthesis Parameters and Radiochemical Outcomes

Parameter	Reported Value(s)	Synthesis Module	Reference
Precursor	N-Boc protected nitro precursor, Tosylate precursor	Not specified, FX2N	[4],[5]
Precursor Amount	0.5 - 2.0 mg	FX2N	[5]
Radiochemical Yield (Decay Corrected)	13 ± 3%	FX2N	[5]
16%	Not specified	[4]	
Radiochemical Purity	99 ± 0.5%	FX2N	[5]
>98%	Not specified	[4]	
Molar Activity / Specific Activity	255 ± 125 GBq/μmol	FX2N	[5]
555 ± 230 GBq/μmol	Not specified	[4][8]	
Total Synthesis Time	~65 minutes	Not specified	[4][8]

Table 2: Quality Control Parameters

Parameter	Method	Reported Value(s)	Reference
Retention Time ([18F]NAV4694)	HPLC	17.6 ± 0.8 min	[5]
Retention Time (Cold Standard)	HPLC	17.4 ± 0.7 min	[5]
In Vitro Stability	HPLC (plasma)	96 ± 2%	[5]
In Vivo Stability	HPLC (plasma)	94 ± 2%	[5]
Residual Solvents (DMSO, Ethanol)	Gas Chromatography	Below prescribed limits	[5]

## Experimental Protocols

### Reagent Preparation

- [18F]Fluoride Production: Produce [18F]fluoride via the  $^{18}\text{O}(\text{p},\text{n})^{18}\text{F}$  reaction in a cyclotron. Trap the aqueous [18F]fluoride on an anion exchange cartridge (e.g., QMA).
- Elution of [18F]Fluoride: Elute the trapped [18F]fluoride from the cartridge into the reactor vessel using a solution of potassium carbonate ( $\text{K}_2\text{CO}_3$ ) and Kryptofix 2.2.2 ( $\text{K}_{222}$ ) in acetonitrile/water.
- Precursor Solution: Prepare a solution of the NAV4694 precursor (e.g., N-Boc-nitro-NAV4694 or tosyl-NAV4694) in a suitable solvent such as dimethyl sulfoxide (DMSO). A concentration of 2 mg of precursor has been found to be suitable.[5]
- Hydrolysis Reagent: Prepare a solution of hydrochloric acid (e.g., 0.6 M HCl).[5]
- Neutralization Reagent: Prepare a solution of sodium hydroxide for neutralization after hydrolysis.
- Purification Cartridges: Pre-condition the C18 purification cartridges according to the manufacturer's instructions.

## Automated Radiosynthesis Procedure (Example based on FX2N Module)

The following is a generalized protocol based on published data for the FX2N synthesis module.<sup>[5]</sup> Users should adapt this to their specific automated synthesis platform.

- **[18F]Fluoride Trapping and Elution:** Transfer the aqueous [18F]fluoride from the cyclotron target to the synthesis module and trap it on an anion exchange cartridge. Elute the [18F]fluoride into the reaction vessel.
- **Azeotropic Drying:** Dry the [18F]fluoride by azeotropic distillation with acetonitrile under a stream of nitrogen.
- **Radiolabeling:** Add the precursor solution (e.g., 2 mg in DMSO) to the dried [18F]fluoride. Heat the reaction mixture at 110°C for 10 minutes.<sup>[5]</sup>
- **Hydrolysis (Deprotection):** After cooling, add the hydrochloric acid solution (0.6 M) to the reaction vessel and heat for 5 minutes to remove the protecting group.<sup>[5]</sup>
- **Neutralization:** Cool the reaction mixture and neutralize it with the sodium hydroxide solution.
- **Purification:** Load the crude product onto a pre-conditioned C18 cartridge. Wash the cartridge with water to remove unreacted [18F]fluoride and other polar impurities. Elute the final [18F]NAV4694 product with ethanol. A C18 plus long cartridge has been reported to provide the highest radiochemical yield.<sup>[5]</sup>
- **Formulation:** The ethanolic solution of [18F]NAV4694 is typically diluted with a suitable buffer (e.g., phosphate buffered saline) and passed through a sterile filter into a sterile vial for quality control and injection.

## Quality Control

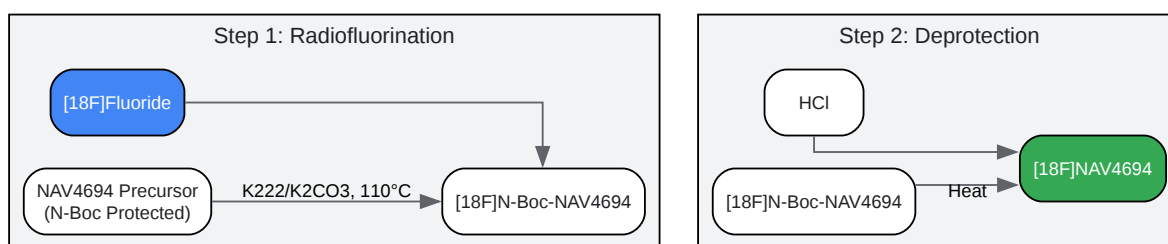
- **High-Performance Liquid Chromatography (HPLC):**
  - **Radiochemical Purity and Identity:** Analyze the final product using a reverse-phase C18 HPLC column with a suitable mobile phase (e.g., a gradient of acetonitrile and

water/buffer). The identity of [18F]NAV4694 is confirmed by co-elution with a non-radioactive standard.

- Specific Activity: Determine the specific activity by quantifying the amount of NAV4694 using a calibrated UV detector and measuring the radioactivity with a dose calibrator.
- Gas Chromatography (GC): Analyze for residual solvents such as acetonitrile, DMSO, and ethanol to ensure they are within acceptable limits.
- Radionuclide Identity: Confirm the identity of the radionuclide as fluorine-18 by measuring its half-life.
- pH: Measure the pH of the final product solution.
- Sterility and Endotoxin Testing: Perform sterility and endotoxin tests on the final product to ensure it is suitable for injection.

## Visualizations

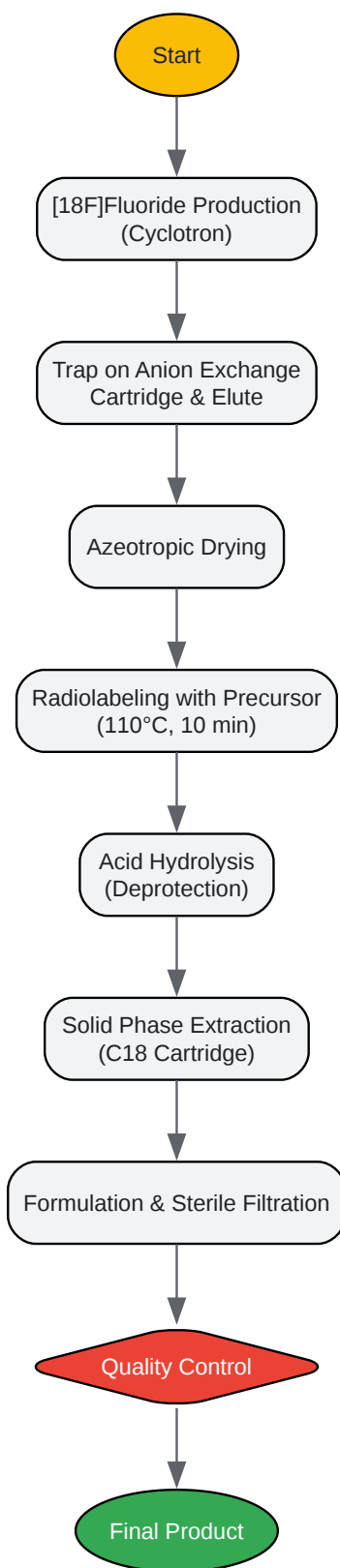
### Chemical Synthesis Pathway



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Caption: Chemical synthesis pathway of [18F]NAV4694.

### Automated Synthesis Workflow



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Caption: Automated synthesis workflow for [18F]NAV4694.

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